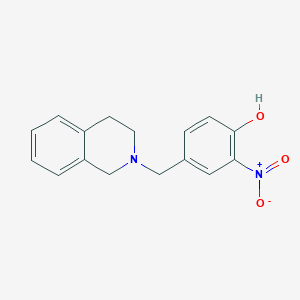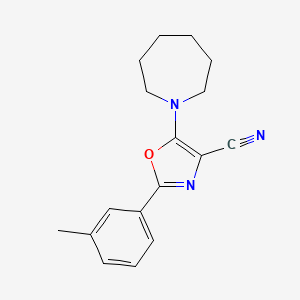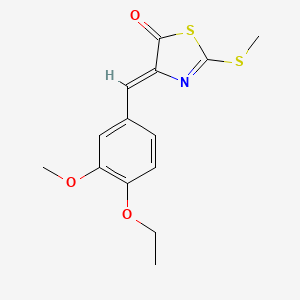
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol, also known as DNIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNIP belongs to the class of isoquinoline alkaloids and has been synthesized using various methods.
Wirkmechanismus
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor properties. It also has been found to inhibit the NF-kappaB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol also has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been found to affect the expression of various genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for laboratory experiments. Its synthesis is relatively straightforward, and it can be easily obtained in sufficient quantities for experiments. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential toxicity and side effects have not been fully characterized, which may limit its use in animal models and clinical trials.
Zukünftige Richtungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for future research. Future studies could focus on elucidating its mechanism of action, characterizing its toxicity and side effects, and developing new derivatives with improved efficacy and safety profiles. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol could be further investigated for its potential use in combination with other drugs or therapies for cancer and inflammatory diseases.
Synthesemethoden
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol can be synthesized using different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the reductive amination reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone to form a beta-amino carbonyl intermediate, which is then reduced to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol. The reductive amination reaction involves the condensation of an aldehyde and an amine, followed by reduction to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It also has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications have led to its use as a lead compound for drug development.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16-6-5-12(9-15(16)18(20)21)10-17-8-7-13-3-1-2-4-14(13)11-17/h1-6,9,19H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEPVEPMUFECDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410886 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)




![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)
![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
